molecular formula C21H18N2O5S B2755707 methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 941917-00-6

methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2755707
CAS No.: 941917-00-6
M. Wt: 410.44
InChI Key: BBDVNBVYWYEDRM-DQRAZIAOSA-N
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Description

Methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate and its derivatives are synthesized and characterized to explore their potential applications in various scientific research areas. Mishra et al. (2019) synthesized a series of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, characterizing them through elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy. These compounds showed good antimicrobial activity against bacterial strains causing infections in different parts of the human body (Mishra et al., 2019).

Antimicrobial Activity

Compounds with benzothiazole cores, including those similar to Methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate, have been reported to possess significant antimicrobial properties. Badne et al. (2011) explored the synthesis and biological activity of 2-substituted derivatives of benzothiazole-based compounds, demonstrating their potential as antimicrobial agents (Badne et al., 2011).

Catalytic Applications

N-heterocyclic carbenes, which can be structurally related to benzothiazole derivatives, have been used as catalysts in transesterification and acylation reactions. Grasa et al. (2003) highlighted the efficiency of these carbenes in mediating acylation of alcohols with enol acetates, showcasing their potential in synthetic organic chemistry (Grasa et al., 2003).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion in acidic environments, demonstrating high inhibition efficiencies and suggesting their application in protecting metal surfaces (Hu et al., 2016).

Properties

IUPAC Name

methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-5-10-23-15-8-6-14(20(25)28-4)12-18(15)29-21(23)22-19(24)13-7-9-16(26-2)17(11-13)27-3/h1,6-9,11-12H,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDVNBVYWYEDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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